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Cinnamyl caffeate - 115610-32-7

Cinnamyl caffeate

Catalog Number: EVT-3475187
CAS Number: 115610-32-7
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
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Product Introduction

Description
Cinnamyl caffeate is a natural product found in Populus deltoides with data available.
Source

Cinnamyl caffeate can be synthesized from natural sources, particularly from plants rich in caffeic acid, such as coffee beans, fruits, and certain herbs. Caffeic acid itself is widely distributed in plant tissues and is a significant component of many dietary sources, including fruits and vegetables. The cinnamyl component is typically derived from cinnamon or related plants.

Classification

Cinnamyl caffeate is classified under:

  • Chemical Class: Phenolic esters
  • Functional Group: Ester
  • IUPAC Name: (E)-3-(cinnamoyloxy)-2-hydroxyprop-2-enoic acid
Synthesis Analysis

Methods of Synthesis

The synthesis of cinnamyl caffeate can be achieved through several methods:

  1. Direct Esterification: This method involves the reaction of caffeic acid with cinnamyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to facilitate the ester bond formation.
  2. Knoevenagel Condensation: This method utilizes caffeic acid and cinnamaldehyde in the presence of a base catalyst to form the desired ester. This approach can yield high purity products but may require careful control of reaction conditions to minimize side reactions .
  3. Enzymatic Synthesis: Using biocatalysts such as lipases allows for more selective synthesis under milder conditions, reducing unwanted by-products and improving yield .

Technical Details

  • Reaction Conditions: Typical conditions include temperatures ranging from 50°C to 100°C and reaction times varying from several hours to days, depending on the method used.
  • Purification: Post-synthesis, the product can be purified using techniques such as crystallization or chromatography.
Molecular Structure Analysis

Structure

Cinnamyl caffeate features a distinctive molecular structure characterized by:

  • A caffeic acid backbone with hydroxyl groups that contribute to its antioxidant properties.
  • A cinnamyl group attached via an ester linkage.

Data

  • Molecular Formula: C13_{13}H12_{12}O4_{4}
  • Molecular Weight: 236.23 g/mol
  • Structural Representation:
    Cinnamyl caffeate structure C9H9O+C7H6O4C13H12O4\text{Cinnamyl caffeate structure }\quad \text{C}_9\text{H}_9\text{O}+\text{C}_7\text{H}_6\text{O}_4\rightarrow \text{C}_{13}\text{H}_{12}\text{O}_4
Chemical Reactions Analysis

Reactions

Cinnamyl caffeate participates in various chemical reactions due to its functional groups:

  1. Hydrolysis: Under acidic or basic conditions, cinnamyl caffeate can hydrolyze back into caffeic acid and cinnamyl alcohol.
  2. Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially increasing its antioxidant activity.
  3. Photodimerization: Exposure to UV light can induce dimerization reactions, forming larger oligomeric structures that may have different properties .

Technical Details

The stability of cinnamyl caffeate under various conditions influences its reactivity. For example, prolonged exposure to light or heat may lead to degradation or polymerization.

Mechanism of Action

Process

The antioxidant mechanism of cinnamyl caffeate involves several pathways:

  1. Hydrogen Atom Transfer (HAT): Cinnamyl caffeate can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
  2. Electron Transfer (ET): The compound may also engage in electron transfer processes that stabilize free radicals through resonance stabilization provided by its aromatic structure .

Data

Studies indicate that cinnamyl caffeate exhibits significant radical scavenging activity, with IC50 values indicating effective inhibition at low concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellowish liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.
  • Melting Point: Specific melting points can vary based on purity but generally range around 50°C.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong acids or bases during hydrolysis; susceptible to oxidation.
Applications

Scientific Uses

Cinnamyl caffeate has several applications in various fields:

  1. Food Industry: Used as a natural preservative due to its antioxidant properties.
  2. Pharmaceuticals: Investigated for potential therapeutic effects such as anti-inflammatory and anticancer activities.
  3. Cosmetics: Incorporated into formulations for skin protection due to its ability to scavenge free radicals .
Biosynthesis and Isolation

Natural Occurrence in Slovenian Propolis and Plant Sources

Cinnamyl caffeate is a naturally occurring caffeic acid ester predominantly isolated from Slovenian propolis, a resinous substance collected by honeybees (Apis mellifera) from local flora. This compound contributes to propolis’ bioactivity, functioning as a defensive barrier in bee colonies against pathogens [1]. Beyond propolis, cinnamyl caffeate occurs in plant cuticular waxes and root suberin, where it integrates into lipid polyesters. For example, Artemisia argyi (Chinese mugwort) leaves contain docosanyl caffeate (C22) and octadecyl caffeate (C18), while Glycyrrhiza glabra (licorice) roots yield eicosanyl (C20) and docosanyl caffeates [3]. These alkyl caffeates serve protective roles against abiotic stressors and microbial invasion.

Table 1: Natural Sources of Cinnamyl Caffeate and Structurally Related Alkyl Caffeates

SourceGeographic OriginIdentified CompoundsBiological Role
Slovenian PropolisSloveniaCinnamyl caffeateAntimicrobial defense
Artemisia argyiChinaDocosanyl caffeate (C22)Antioxidant
Glycyrrhiza glabraIndiaEicosanyl (C20), Docosanyl (C22)Antioxidant, elastase inhibition
Salicornia herbaceaChinaPentadecyl ferulate (C15)Abiotic stress adaptation

The isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic purification. In propolis, cinnamyl caffeate coexists with flavonoids and other phenolic esters, necessitating techniques like reverse-phase HPLC for separation [1] [3].

Enzymatic Pathways Involving Caffeate O-Methyltransferase

The biosynthesis of cinnamyl caffeate proceeds through the phenylpropanoid pathway, initiated by the deamination of L-tyrosine to trans-p-coumaric acid via tyrosine ammonia-lyase (TAL). Unlike plant-specific pathways, bacterial TAL (e.g., in Saccharothrix espanaensis) directly converts tyrosine to p-coumarate without preceding phenylalanine deamination [7]. Subsequently, 4-coumarate 3-hydroxylase (Coum3H) catalyzes the regioselective hydroxylation of p-coumarate to caffeate, a reaction dependent on NADPH and molecular oxygen:

L-Tyrosine → [TAL] → *trans*-p-Coumaric acid → [Coum3H] → *trans*-Caffeic acid  

Table 2: Key Enzymes in Caffeic Acid Biosynthesis

EnzymeGene SymbolCofactorFunctionOrganism
Tyrosine ammonia-lyasesam8NoneDeamination of L-tyrosine to p-coumarateSaccharothrix espanaensis
4-Coumarate 3-hydroxylasesam5NADPH, O₂Hydroxylation at C3 positionSaccharothrix espanaensis

Final esterification involves acyltransferases that link caffeic acid’s carboxyl group to cinnamyl alcohol’s hydroxyl group. This step likely parallels feruloyl-CoA-dependent mechanisms observed in lignin biosynthesis, where cinnamoyl-CoA reductase (CCR) reduces cinnamaldehydes to alcohols [4] [9]. Cinnamyl alcohol then undergoes esterification via cinnamoyl ester synthases, though specific genes remain uncharacterized [6].

Biotransformation Mechanisms of Cinnamyl Alcohol Derivatives

Biotransformation of cinnamyl alcohol derivatives involves microbial cinnamoyl esterases and dehydrogenases:

  • Cinnamoyl esterase (CE) activity: Lactic acid bacteria (e.g., Oenococcus oeni strains Oenos™ and CiNe™) hydrolyze tartrate esters like trans-caftaric acid to release caffeic acid. CE activity is constitutive in select strains, as evidenced by cell-free extracts cleaving trans-caftaric acid even without prior wine exposure [2]. This hydrolysis proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to free caffeate and tartrate.
  • Cinnamyl alcohol dehydrogenase (CAD): CAD enzymes reduce cinnamyl aldehydes to alcohols using NADPH. Arabidopsis CAD5 exhibits broad substrate specificity, converting p-coumaryl, coniferyl, and sinapyl aldehydes to corresponding alcohols with kcat/Km values up to 1,091,000 mol⁻¹ l s⁻¹ [9]. The catalytic mechanism involves a zinc-bound tetrahedral intermediate, where Glu70 acts as a proton shuttle:
  • Aldehyde coordinates to catalytic Zn²⁺.
  • NADPH hydride transfer to carbonyl carbon.
  • Proton relay from solvent via Glu70 completes reduction [9].

Table 3: Substrate Specificity of Cinnamyl Alcohol Dehydrogenases

SubstrateEnzymekcat/Km (mol⁻¹ l s⁻¹)Catalytic Efficiency Relative to p-Coumaryl Aldehyde
p-Coumaryl aldehydeAtCAD51,091,000100%
ConiferaldehydeAtCAD5348,00032%
Sinapyl aldehydeAtCAD5700,00064%
Sinapyl aldehydeAtCAD42,6000.24%

In O. oeni, ester hydrolysis precedes biotransformation into volatile phenols (e.g., 4-ethylcatechol) via decarboxylases and reductases. However, cinnamyl caffeate itself resists direct decarboxylation, requiring prior hydrolysis [2] [6].

Properties

CAS Number

115610-32-7

Product Name

Cinnamyl caffeate

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2/b7-4+,11-9+

InChI Key

GRZQNEYQRVPNRY-WUZDHUPESA-N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)O

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